molecular formula C20H21ClN6O3 B2775094 N1-(2-chlorobenzyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide CAS No. 1013984-00-3

N1-(2-chlorobenzyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide

Cat. No. B2775094
CAS RN: 1013984-00-3
M. Wt: 428.88
InChI Key: MXDCYMMXSPLVMD-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C20H21ClN6O3 and its molecular weight is 428.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives, synthesized through various chemical reactions, have been extensively studied for their crystal structures and biological activities. A study by Titi et al. (2020) detailed the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, aiming to identify pharmacophore sites with antitumor, antifungal, and antibacterial activities. The armed pyrazoles were analyzed for their geometric parameters and biological activity against breast cancer and microbes, showcasing the significance of pyrazole derivatives in developing new therapeutic agents (Titi et al., 2020).

Biological Activity

The pyrazolo[3,4-d]pyrimidine derivatives have been explored for their anticancer and anti-5-lipoxygenase agents. Rahmouni et al. (2016) synthesized a novel series of these derivatives and evaluated their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as their inhibition of the 5-lipoxygenase enzyme. This study highlights the therapeutic potential of pyrazolopyrimidine derivatives in cancer treatment and inflammation reduction (Rahmouni et al., 2016).

Antimicrobial Activity

New bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and tested for their anti-tumor activities. Gomha et al. (2016) reported the synthesis of a series of these compounds and evaluated their efficacy against hepatocellular carcinoma (HepG2) cell lines. The study identified several compounds with promising IC50 values, indicating their potential as anti-tumor agents (Gomha et al., 2016).

Chemical Properties and Reactions

The synthesis and reactions of pyrazole, fused pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been explored for their antimicrobial activities. Abunada et al. (2008) developed a series of these compounds and tested their efficacy against various microorganisms. This research contributes to the understanding of the relationship between chemical structure and antimicrobial activity, offering insights into the design of new antimicrobial agents (Abunada et al., 2008).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[5-methyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O3/c1-11(2)15-9-17(28)25-20(23-15)27-16(8-12(3)26-27)24-19(30)18(29)22-10-13-6-4-5-7-14(13)21/h4-9,11H,10H2,1-3H3,(H,22,29)(H,24,30)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDCYMMXSPLVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=NC(=CC(=O)N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorobenzyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide

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